molecular formula C9H18N2O3 B1407478 (S)-methyl 6-acetamido-2-aminohexanoate CAS No. 25528-51-2

(S)-methyl 6-acetamido-2-aminohexanoate

Cat. No. B1407478
CAS RN: 25528-51-2
M. Wt: 202.25 g/mol
InChI Key: LBWVJLOFFADXBF-QMMMGPOBSA-N
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Description

“(S)-Methyl 6-acetamido-2-aminohexanoate” is a chemical compound with the molecular formula C9H18N2O3 . It has a molecular weight of 202.25 g/mol . This compound is used for research purposes .


Physical And Chemical Properties Analysis

“(S)-Methyl 6-acetamido-2-aminohexanoate” has a molecular weight of 202.25 g/mol . It is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point is not specified .

Scientific Research Applications

Cell Differentiation

  • Hexamethylene bisacetamide, which is structurally related to (S)-methyl 6-acetamido-2-aminohexanoate, induces differentiation in various human and animal cancer cell lines. This compound's metabolites, including 6-acetamidohexanoic acid and related substances, are identified in human urine following administration, indicating its potential in cancer treatment research (Callery et al., 1986).

Structural Role in Molecules

  • 6-Aminohexanoic acid, closely related to (S)-methyl 6-acetamido-2-aminohexanoate, serves as a hydrophobic, flexible structural element in the synthesis of modified peptides and polyamide synthetic fibers. It's used as a linker in various biologically active structures, highlighting its versatility in chemical synthesis (Markowska et al., 2021).

Synthesis of Beta-D-Hexopyranosides

  • A study demonstrates an efficient synthesis pathway for rare 2-acetamido-2-deoxy-beta-D-hexopyranosides, which are structurally related to (S)-methyl 6-acetamido-2-aminohexanoate. This process is significant for the creation of diverse aminosugars (Cai et al., 2009).

Glycolipid Analysis

  • Research on the aminosugar linkages in glycolipids, which includes derivatives of 2-acetamidohexoses (closely related to the subject compound), provides insights into complex biochemical structures. This is crucial for understanding various biological processes and developing biomedical applications (Stellner et al., 1973).

Copolymer Solutions

  • A new type of copolymer using para-aminobenzoic acid and 6-aminohexanoic acid demonstrates the role of (S)-methyl 6-acetamido-2-aminohexanoate derivatives in polymer chemistry. The study of these copolymers, including their molecular weights and solubility, contributes to material science research (Ali, 1978).

Antimalarial Activity

  • Compounds structurally related to (S)-methyl 6-acetamido-2-aminohexanoate are studied for their potential in antimalarial drug development. This research provides a foundation for creating new treatments for malaria (Werbel et al., 1986).

Safety And Hazards

The compound is labeled with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Future Directions

The future directions of research involving “(S)-Methyl 6-acetamido-2-aminohexanoate” are not specified in the search results. Given its use in research, it is likely that future studies will continue to explore its properties and potential applications .

properties

IUPAC Name

methyl (2S)-6-acetamido-2-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-7(12)11-6-4-3-5-8(10)9(13)14-2/h8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWVJLOFFADXBF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 6-acetamido-2-aminohexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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